molecular formula C19H14FN3O2S B3401609 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1040681-96-6

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B3401609
CAS No.: 1040681-96-6
M. Wt: 367.4 g/mol
InChI Key: MPZGYFVVEWQUGC-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a synthetic organic compound with intriguing biological properties. Characterized by its complex fused heterocyclic structure, it offers significant potential in various research domains including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide generally begins with the formation of the [1]benzothieno[3,2-d]pyrimidine core through a multi-step synthesis involving cyclization reactions. Fluorination and methylation of the core structure are typically achieved using reagents like N-fluorobenzenesulfonimide and methyl iodide under anhydrous conditions. The acetylation of the amino group is carried out with acetic anhydride and catalytic amounts of pyridine, followed by the coupling with aniline to introduce the N-phenylacetamide moiety.

Industrial Production Methods: For large-scale production, a continuous flow synthesis approach can be utilized, ensuring higher yields and consistent product quality. This involves automated synthesis modules that handle the stepwise addition of reagents and intermediate purification processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of reactions:

  • Oxidation: Mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst can be used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: Nucleophilic aromatic substitution at the fluorine position is possible under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, acetic acid.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Sodium methoxide, methanol.

Major Products Formed:

  • Oxidation: Forms hydroxyl derivatives.

  • Reduction: Generates partially reduced intermediates.

  • Substitution: Various substituted phenylacetamides based on the nucleophile used.

Scientific Research Applications

Chemistry: Utilized in the synthesis of complex heterocyclic compounds and serves as a versatile intermediate in organic synthesis. Biology: Studied for its interactions with specific protein targets and cellular pathways. Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities. Industry: Employed as a precursor in the manufacture of advanced materials and specialized chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to molecular targets such as kinases, disrupting key signaling pathways involved in cell proliferation and survival. This mechanism is leveraged in research to develop targeted therapies for diseases like cancer.

Comparison with Similar Compounds

Compared to other compounds in its class, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide exhibits a unique combination of fluorine substitution and fused heterocyclic structure, enhancing its stability and binding affinity. Similar Compounds Include:

  • 2-methyl-4-oxo-1,2-dihydroquinoline derivatives.

  • Benzothiophene-based acetamides.

  • Pyrimidine-fused polycyclic compounds.

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Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZGYFVVEWQUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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